Superior Cytotoxicity of 3-Chloro-7-azaindole Pt(II) Complex vs. Cisplatin in Osteosarcoma
The platinum(II) dichlorido complex of 3-chloro-7-azaindole, cis-[PtCl₂(3ClHaza)₂] (complex 1), demonstrates significantly enhanced in vitro cytotoxicity against the HOS osteosarcoma cell line compared to the clinical benchmark cisplatin [1]. This represents a direct head-to-head comparison against a widely used chemotherapeutic agent.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.8 μM for cis-[PtCl₂(3ClHaza)₂] against HOS cells |
| Comparator Or Baseline | Cisplatin: IC₅₀ = 37.7 μM against HOS cells |
| Quantified Difference | 9.9-fold lower IC₅₀ (higher potency) for the 3-chloro-7-azaindole complex |
| Conditions | MTT assay, HOS (osteosarcoma) human cancer cell line, 72 h incubation |
Why This Matters
For researchers developing next-generation platinum anticancer agents, this nearly 10-fold improvement in potency against osteosarcoma provides a compelling rationale for selecting 3-chloro-7-azaindole as a ligand scaffold over cisplatin-based approaches.
- [1] Štarha, P., et al. (2012). How to modify 7-azaindole to form cytotoxic Pt(II) complexes: Highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole. Journal of Inorganic Biochemistry, 115, 57-63. View Source
